molecular formula C15H12N6O3S B2854735 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 2034286-46-7

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B2854735
CAS No.: 2034286-46-7
M. Wt: 356.36
InChI Key: MPDXIPKLGBYQOF-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a compound known for its complex structure and significant applications in scientific research, particularly in medicinal chemistry. The compound's unique arrangement of functional groups and heterocyclic elements has garnered interest for its potential therapeutic properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multiple steps:

  • Formation of the thieno[3,2-d]pyrimidine core: : This involves cyclization reactions under controlled temperature and pH conditions.

  • Introduction of the pyrazolo[1,5-a]pyrimidine moiety: : This step often employs coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.

  • Final amidation reaction: : The final step involves introducing the carboxamide group under acidic or basic conditions, with the aid of activating agents like EDC or HATU.

Industrial Production Methods

For industrial-scale production, continuous flow chemistry is often preferred due to its efficiency and ability to maintain consistent reaction conditions. This method ensures high purity and yield while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound undergoes oxidation reactions, particularly at the sulfur atom in the thieno ring, forming sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the carbonyl groups, yielding alcohol derivatives.

  • Substitution: : Substitution reactions, especially nucleophilic substitutions, can occur at the nitrogen atoms in the pyrazolo[1,5-a]pyrimidine ring.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

  • Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

  • Substitution: : Sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions but include sulfoxides, alcohols, and various substituted derivatives that retain the core structure of the compound.

Scientific Research Applications

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has diverse applications:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its interaction with proteins and enzymes.

  • Medicine: : Investigated for potential use as an anti-inflammatory, antiviral, or anticancer agent.

  • Industry: : Employed in the development of novel materials and catalysts.

Mechanism of Action

The compound's mechanism of action involves its interaction with specific molecular targets:

  • Molecular Targets: : Proteins such as kinases or enzymes involved in metabolic pathways.

  • Pathways Involved: : Modulation of signaling pathways, inhibition of enzyme activity, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • Thienopyrimidines: : Compounds with similar core structures but different functional groups.

  • Pyrazolopyrimidines: : Structurally related but with variations in the pyrazolo ring system.

Uniqueness

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide stands out due to its combination of the thieno and pyrazolo rings, which is rare and confers unique biological activities and chemical reactivity.

This compound's unique structure and multifaceted applications make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O3S/c22-13(9-8-18-21-5-1-3-16-12(9)21)17-4-6-20-14(23)11-10(2-7-25-11)19-15(20)24/h1-3,5,7-8H,4,6H2,(H,17,22)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDXIPKLGBYQOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C(=O)NCCN3C(=O)C4=C(C=CS4)NC3=O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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